molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1

1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B186340
CAS No.: 128740-18-1
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Biological Activity

Overview

1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic organic compound with the molecular formula C8H16N2C_8H_{16}N_2 and a molecular weight of approximately 140.23 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring, which imparts unique chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

  • Reduction of Pyrrolo[3,4-b]pyridine Derivatives : Utilizing hydrogenation techniques to achieve the desired compound.
  • Nucleophilic Substitution Reactions : These can occur at nitrogen atoms using alkyl halides as reagents.

The compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially altered biological activities.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against resistant bacterial strains. Its structure suggests that it may interact with enzymes involved in bacterial cell wall synthesis or DNA replication .
  • Enzyme Interaction : The compound has been studied for its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. It may inhibit enzyme activity or activate receptor-mediated signaling pathways. For example, studies have shown that it can influence phosphodiesterase (PDE) activity, which is critical in various cellular signaling processes .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against resistant bacterial strains
PDE InhibitionModulates phosphodiesterase activity; potential for CNS disease treatment
Enzyme InteractionBinds to specific enzymes affecting their activity

Notable Research Findings

  • Antibacterial Potential : A study highlighted the compound's derivatives' effectiveness against various resistant bacteria, suggesting its role as an antibiotic precursor.
  • PDE4B Inhibition : A series of compounds related to pyrrolo derivatives demonstrated significant inhibition of PDE4B, indicating that similar structures like this compound could have therapeutic implications in inflammatory diseases .
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities between this compound and several biological targets, paving the way for further drug development efforts aimed at resistant infections .

Properties

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUVOZDWSAEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567795
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-18-1
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.7 g (54 retool) of 6-benzyl-1-methyl-octahydropyrrolo[3,4-b]pyridine as the dihydrochloride are hydrogenated in 100 ml of methanol over palladium-on-active charcoal in accordance with the working instructions of Example Id. Working up by distillation gives 2.6 g (34% of theory) of a colorless oil of boiling point 83°-85°/12 mbar).
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Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine (2.00 g) in the mixture solvent of MeOH and EtOAc was added a catalytic amount of 20% Pd(OH)2/C. The reaction mixture was stirred for 2 h at room temperature under H2. The resulted mixture was filtered and the filtrate was concentrated to in vacuo to give the crude product, which was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 141.2 (M+1).
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